An In-depth Technical Guide to N-Benzyl-2-(methylthio)pyrimidin-4-amine: Molecular Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to N-Benzyl-2-(methylthio)pyrimidin-4-amine: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2-(methylthio)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The presence of a benzyl group, a methylthio ether, and an amine at specific positions on the pyrimidine ring suggests a potential for diverse chemical reactivity and biological activity. This guide provides a comprehensive overview of the molecular structure, formula, and potential synthetic routes for N-Benzyl-2-(methylthio)pyrimidin-4-amine, alongside a discussion of the prospective biological significance of this class of molecules.
Molecular Structure and Chemical Formula
The fundamental characteristics of N-Benzyl-2-(methylthio)pyrimidin-4-amine are summarized below, providing a clear identification of the molecule.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | N-benzyl-2-(methylthio)pyrimidin-4-amine | [1] |
| CAS Number | 91719-61-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃N₃S | [1][2][3] |
| Molecular Weight | 231.32 g/mol | [2] |
| Synonyms | 2-甲硫基-4-苯甲氨基嘧啶 | [4] |
Structural Representation
The molecular structure of N-Benzyl-2-(methylthio)pyrimidin-4-amine consists of a central pyrimidine ring. A benzylamino group is attached at the C4 position, and a methylthio group is at the C2 position.
Caption: Proposed synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine.
General Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar 4-aminopyrimidine compounds. Optimization of reaction conditions would be necessary.
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Reaction Setup: To a solution of 4-chloro-2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add benzylamine (1.1-1.5 equivalents).
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Addition of Base: A non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2-3 equivalents), is added to scavenge the HCl byproduct.
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Reaction Conditions: The reaction mixture is heated, typically to reflux, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-Benzyl-2-(methylthio)pyrimidin-4-amine.
Spectroscopic Characterization (Predicted)
While experimental spectra for N-Benzyl-2-(methylthio)pyrimidin-4-amine are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
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¹H NMR:
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Methyl Protons (-SCH₃): A singlet at approximately δ 2.4-2.6 ppm.
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Benzyl Methylene Protons (-CH₂-Ph): A doublet or singlet at approximately δ 4.5-4.7 ppm.
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Pyrimidine Ring Protons: Two doublets in the aromatic region, characteristic of the H5 and H6 protons.
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Amine Proton (-NH-): A broad singlet, the chemical shift of which would be dependent on solvent and concentration.
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Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the benzyl group.
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¹³C NMR:
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Methyl Carbon (-SCH₃): A signal at approximately δ 14 ppm.
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Benzyl Methylene Carbon (-CH₂-Ph): A signal around δ 45 ppm.
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Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 100-170 ppm.
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Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 231 or 232, respectively.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹.
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C-H Stretches (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
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C=N and C=C Stretches (Pyrimidine and Phenyl Rings): Absorptions in the 1500-1650 cm⁻¹ region.
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C-N Stretch: A band in the 1200-1350 cm⁻¹ region.
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Potential Biological and Pharmaceutical Significance
While no specific biological activities have been reported for N-Benzyl-2-(methylthio)pyrimidin-4-amine, the pyrimidine scaffold is a well-established pharmacophore. The structural motifs present in this molecule suggest several avenues for its potential application in drug discovery and development.
Anticancer Potential
Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies. [5]Furthermore, other substituted N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase (HDAC) inhibitors, another important class of anticancer agents. [5]The structural similarity of N-Benzyl-2-(methylthio)pyrimidin-4-amine to these compounds makes it a candidate for screening in cancer-related assays.
Antimicrobial Activity
The 2-(benzylthio)pyrimidine core is present in a series of compounds that have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [6]The combination of the pyrimidine ring and the sulfur-linked benzyl group appears to be a key contributor to this activity. Therefore, N-Benzyl-2-(methylthio)pyrimidin-4-amine could potentially exhibit antimicrobial properties.
Kinase Inhibition
The pyrimidine ring is a common scaffold in many kinase inhibitors used in oncology and other therapeutic areas. The 4-amino substitution is often a key interaction point within the ATP-binding pocket of kinases. The overall shape and electronic properties of N-Benzyl-2-(methylthio)pyrimidin-4-amine make it a plausible candidate for screening against various kinase targets.
Safety and Handling
A specific Safety Data Sheet (SDS) for N-Benzyl-2-(methylthio)pyrimidin-4-amine is not widely available. However, based on related compounds, it should be handled with standard laboratory precautions.
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Potential Hazards: May cause skin, eye, and respiratory irritation.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N-Benzyl-2-(methylthio)pyrimidin-4-amine is a molecule of significant interest due to its pyrimidine core and functional group substitutions that are prevalent in many biologically active compounds. While detailed experimental data for this specific molecule is sparse in the public domain, its structural analogy to known anticancer and antimicrobial agents suggests that it is a promising candidate for further investigation in drug discovery programs. The proposed synthetic route provides a viable starting point for its preparation and subsequent biological evaluation. As with any novel chemical entity, thorough characterization and safety assessment are paramount for any future research and development efforts.
References
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ChemBK. N-Benzyl-2-(methylthio)pyrimidin-4-amine. Accessed January 4, 2026. [Link]
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Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. Accessed January 4, 2026. [Link]
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参比制剂. 91719-61-8|N-Benzyl-2-(methylthio)pyrimidin-4-amine. Accessed January 4, 2026. [Link]
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Kono Chem Co.,Ltd. N-Benzyl-2-(methylthio)pyrimidin-4-amine. LookChem. Accessed January 4, 2026. [Link]
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Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central. Accessed January 4, 2026. [Link]
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Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ResearchGate. Accessed January 4, 2026. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Accessed January 4, 2026. [Link]
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Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scirp.org. Accessed January 4, 2026. [Link]
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